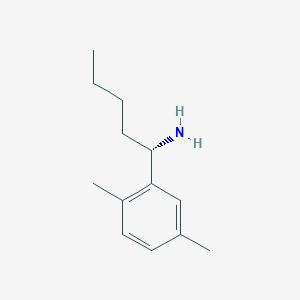

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C13H21N |

|---|---|

Molekulargewicht |

191.31 g/mol |

IUPAC-Name |

(1S)-1-(2,5-dimethylphenyl)pentan-1-amine |

InChI |

InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m0/s1 |

InChI-Schlüssel |

UUKOLMVONAMBAL-ZDUSSCGKSA-N |

Isomerische SMILES |

CCCC[C@@H](C1=C(C=CC(=C1)C)C)N |

Kanonische SMILES |

CCCCC(C1=C(C=CC(=C1)C)C)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for S 1 2,5 Dimethylphenyl Pentan 1 Amine

Stereoselective Synthesis of the Chiral Center at C-1

The critical step in the synthesis of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine is the enantioselective formation of the chiral center at the carbon atom attached to both the aromatic ring and the nitrogen atom. Several powerful strategies in asymmetric synthesis can be employed to achieve this.

Asymmetric Hydrogenation Routes to Chiral Amines

Asymmetric hydrogenation of prochiral imines or enamides is a highly efficient and atom-economical method for the synthesis of chiral amines. d-nb.info This approach involves the reduction of a C=N double bond using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of the target molecule, 1-(2,5-dimethylphenyl)pentan-1-one can be converted to the corresponding N-aryl or N-sulfonyl imine.

The asymmetric hydrogenation of these imines is often catalyzed by complexes of iridium, rhodium, or ruthenium with chiral phosphine ligands. acs.orgscispace.com The choice of ligand is crucial for achieving high enantioselectivity. The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine. For N-aryl imines, iridium catalysts with monodentate phosphoramidite ligands have shown excellent enantioselectivities. acs.org

| Substrate | Catalyst System | Product | Enantioselectivity |

| N-Aryl Imine | Iridium/Chiral Phosphine Ligand | Chiral Secondary Amine | Often >90% ee acs.org |

| N-Sulfonyl Imine | Rhodium/Chiral Diamine Ligand | Chiral Sulfonamide | High yields and enantioselectivities reported. scispace.com |

Reductive Amination Strategies with Stereocontrol

Asymmetric reductive amination is another powerful one-pot method for the synthesis of chiral amines from ketones. researchgate.netsemanticscholar.org This reaction combines the formation of an imine or enamine intermediate from a ketone and an amine, followed by its in-situ stereoselective reduction. The key to achieving stereocontrol is the use of a chiral reducing agent or a chiral catalyst.

Biocatalytic reductive amination using imine reductases (IREDs) or amine dehydrogenases (AmDHs) offers an environmentally friendly and highly selective approach. researchgate.netresearchgate.net These enzymes can catalyze the reductive amination of a wide range of ketones with high enantioselectivity. researchgate.netnih.gov

Alternatively, organocatalytic reductive amination can be employed. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the transfer hydrogenation of in-situ formed imines from a hydride source like a Hantzsch ester, affording chiral amines with high enantioselectivity. princeton.edu

| Ketone | Amine Source | Catalyst/Reducing Agent | Product | Stereoselectivity |

| 1-(2,5-Dimethylphenyl)pentan-1-one | Ammonia (B1221849)/Ammonium (B1175870) salt | Imine Reductase (IRED) | This compound | Can be highly selective. researchgate.netsemanticscholar.org |

| 1-(2,5-Dimethylphenyl)pentan-1-one | Arylamine | Chiral Phosphoric Acid / Hantzsch Ester | Chiral N-Aryl Amine | Good to excellent ee reported for analogous systems. princeton.edu |

Chiral Auxiliary-Mediated Synthesis Approaches

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of α-aryl amines, chiral sulfinamides, such as tert-butanesulfinamide developed by Ellman, are particularly effective. yale.edu Condensation of 1-(2,5-dimethylphenyl)pentan-1-one with (R)-tert-butanesulfinamide would yield a chiral N-sulfinyl imine. The subsequent reduction of this imine with a non-chiral reducing agent, such as sodium borohydride (B1222165), proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The sulfinyl group then can be cleaved under acidic conditions to afford the desired chiral primary amine.

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.orgchem-station.com While more commonly used for the synthesis of chiral carboxylic acids and alcohols, they can be adapted for amine synthesis. santiago-lab.comresearchgate.net For instance, an N-acyl oxazolidinone can undergo stereoselective α-alkylation. Subsequent transformation of the acyl group to an amine would install the chiral center. Pseudoephedrine and pseudoephenamine are other effective chiral auxiliaries that can be used to direct the alkylation of amide enolates, which can then be converted to the chiral amine. nih.gov

| Strategy | Chiral Auxiliary | Key Step | Product after Auxiliary Removal |

| Sulfinamide Method | (R)-tert-butanesulfinamide | Diastereoselective reduction of N-sulfinyl imine | This compound |

| Oxazolidinone Method | Evans Auxiliary | Diastereoselective α-alkylation of N-acyl oxazolidinone | Chiral carboxylic acid derivative (precursor to the amine) |

Enantioselective Catalysis in C-N Bond Formation

The direct formation of a C-N bond in an enantioselective manner is a highly efficient route to chiral amines, as it can obviate the need for resolving racemic mixtures. Transition metal catalysis and organocatalysis have emerged as powerful tools for this purpose. For the synthesis of chiral benzylic amines analogous to this compound, several catalytic C-N bond-forming reactions are applicable.

One prominent method is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction. This reaction involves the addition of a nucleophilic arene to an imine, guided by a chiral catalyst to produce a chiral secondary benzylamine with high enantioselectivity. nih.govacs.org For a compound like this compound, a hypothetical retrosynthetic analysis would involve the reaction between 1,4-dimethylbenzene and an appropriate N-sulfonyl pentyl aldimine. The use of a copper catalyst complexed with a chiral ligand directs the facial attack on the imine, leading to the preferential formation of the (S)-enantiomer. Studies on similar reactions have shown excellent yields and enantiomeric excesses (ee) of up to 99%. nih.gov

Another powerful strategy is the asymmetric hydrogenation of a prochiral imine precursor. acs.org This involves the reduction of the C=N double bond of an imine, such as 1-(2,5-dimethylphenyl)pentan-1-imine, using a chiral transition metal catalyst, typically based on iridium, rhodium, or palladium, with chiral phosphorus ligands. acs.org The catalyst creates a chiral environment that differentiates between the two faces of the imine, leading to the formation of one enantiomer in excess. This method is widely used in industry due to its high efficiency and atom economy.

Table 1: Representative Enantioselective Catalytic Methods for Chiral Benzylic Amine Synthesis

| Catalytic Method | Catalyst/Ligand System | Substrate Type | Typical Yield | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Aza-Friedel–Crafts | Cu(II) / Chiral Ligand | Phenols and N-Sulfonyl Aldimines | Good to Excellent | Up to 99% nih.govacs.org |

| Asymmetric Hydrogenation | Ir-MaxPHOX | N-Alkyl Imines | High | Up to 94% acs.org |

| Asymmetric Reductive Amination | SPINOL-derived borophosphates | Ketones | Very Good | High organic-chemistry.org |

Resolution Techniques for Enantiomeric Enrichment and Separation

When a racemic mixture of 1-(2,5-dimethylphenyl)pentan-1-amine is synthesized, resolution techniques are required to separate the (S)-enantiomer from the (R)-enantiomer. These methods rely on the differential properties of diastereomers formed by reacting the racemic amine with a chiral resolving agent.

A classic and widely used method is the formation of diastereomeric salts. wikipedia.orglibretexts.org The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. wikipedia.orglibretexts.org Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine. This process can be laborious and requires screening of various resolving agents and crystallization conditions. wikipedia.org

Kinetic resolution is another powerful technique for separating enantiomers. This method employs a chiral catalyst or reagent, often an enzyme like lipase, that reacts at different rates with the two enantiomers of the racemic amine. researchgate.netgoogle.comresearchgate.net For example, in an enzyme-catalyzed acylation, one enantiomer of the amine will be converted to an amide at a much faster rate than the other. google.com The reaction is stopped at approximately 50% conversion, resulting in a mixture of the unreacted, enantiomerically enriched amine and the newly formed, enantiomerically enriched amide. These two compounds, having different functional groups, can then be separated by standard techniques like chromatography or extraction. Lipases are particularly effective for this purpose and can achieve high enantioselectivity. google.commdpi.com

Table 2: Common Resolution Techniques for Chiral Amines

| Resolution Method | Principle | Key Reagents/Catalysts | Separation Method |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. wikipedia.orglibretexts.org | Chiral acids (e.g., tartaric acid, mandelic acid). libretexts.org | Fractional Crystallization |

| Enzymatic Kinetic Resolution | Differential rate of reaction of enantiomers with a chiral catalyst. researchgate.netgoogle.com | Enzymes (e.g., Lipase) and an acylating agent. google.commdpi.com | Chromatography, Extraction |

Chemical Reactivity and Derivatization of S 1 2,5 Dimethylphenyl Pentan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine imparts significant nucleophilic and basic character, making it reactive towards a wide range of electrophiles. byjus.com This reactivity is analogous to that of other simple primary alkyl amines. wikipedia.orgebi.ac.uk

Protonation: As a weak base, the amine readily reacts with acids to form the corresponding ammonium (B1175870) salt. This protonation is a fundamental acid-base reaction. The pKa of the conjugate acid of the structurally similar pentylamine is 10.21, suggesting that this compound exhibits similar basicity. wikipedia.org

Alkylation: The amine can undergo N-alkylation with alkyl halides via nucleophilic aliphatic substitution to yield secondary and tertiary amines. wikipedia.org However, this direct alkylation method is often difficult to control. The resulting secondary amine is typically more nucleophilic than the primary amine from which it was formed, leading to a high propensity for overalkylation and the formation of a mixture of products, including tertiary amines and even quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com More selective methods are generally preferred for synthesizing specific secondary or tertiary amines. nih.gov

Acylation: this compound can be readily acylated to form amides. This is one of the most common transformations for primary amines. nih.gov The reaction typically proceeds by treating the amine with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents. researchgate.netnih.gov

Condensation with Carbonyls: The primary amine can react with aldehydes and ketones in a condensation reaction to form imines (Schiff bases). This reaction is reversible and is often a key step in reductive amination, where the initially formed imine is reduced in situ (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride) to afford a stable secondary amine. researchgate.net

Table 1: Representative Nucleophilic Reactions of the Amine Functionality

| Reaction Type | Electrophile Example | Product Class |

|---|---|---|

| Protonation | Hydrochloric Acid (HCl) | Ammonium Chloride Salt |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | N-substituted Amide |

| Condensation | Acetone | Imine (Ketimine) |

Diversification into Advanced Organic Structures

The primary amine group is a versatile handle for elaborating the core structure of this compound into a variety of advanced organic molecules with distinct properties and applications.

Secondary and Tertiary Amines: While direct alkylation is often non-selective, controlled synthesis of secondary amines can be achieved through reductive amination. researchgate.net Reacting this compound with an appropriate aldehyde or ketone, followed by reduction, provides a high-yield route to a diverse range of N-substituted secondary amines. nih.govorganic-chemistry.org Synthesis of tertiary amines can be accomplished by the further alkylation of the secondary amine or through more advanced methods like the reductive coupling of amides with Grignard reagents after converting the primary amine to an amide. nih.govresearchgate.net

Amides: As previously mentioned, acylation is a straightforward method to produce N-((S)-1-(2,5-dimethylphenyl)pentyl)amides. The vast commercial availability of carboxylic acids, acyl chlorides, and anhydrides allows for the synthesis of an extensive library of amide derivatives. nih.govyoutube.com

Sulfonamides: Sulfonamides are a crucial class of compounds, and they can be readily synthesized from this compound. nih.govresearchgate.net The most common method involves the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. ijarsct.co.in This reaction is generally efficient and provides stable, crystalline products. ucl.ac.ukprinceton.edu

Table 2: Synthesis of Advanced Organic Structures

| Target Structure | Reagent Example | Reaction Conditions |

|---|---|---|

| Secondary Amine | Propanal, then NaBH(OAc)₃ | Reductive Amination |

| Amide | Benzoyl Chloride | Schotten-Baumann (aq. base) |

| Sulfonamide | p-Toluenesulfonyl Chloride | Pyridine or other base |

Reactions of the 2,5-Dimethylphenyl Aromatic Ring

The 2,5-dimethylphenyl ring is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these substitutions is directed by the three existing substituents on the ring: two methyl groups and the (S)-1-aminopentyl group.

Directing Effects:

Methyl Groups (-CH₃): These are weakly activating, ortho, para-directing groups. wikipedia.org The methyl group at C2 directs incoming electrophiles to positions 3 and 6. The methyl group at C5 directs to positions 4 and 6.

(S)-1-Aminopentyl Group (-CH(NH₂)C₄H₉): As an alkylamine group, this is a strongly activating, ortho, para-director. byjus.com It directs incoming electrophiles to positions 2 and 6. However, since position 2 is already substituted, it primarily directs towards position 6.

Combined Influence and Reactivity: The positions on the ring are activated to different extents. Position 6 is strongly activated by the ortho-aminoalkyl group and the para-methyl group. Position 4 is activated by the ortho-methyl group and the para-aminoalkyl group. Position 3 is activated only by the ortho-methyl group. Therefore, electrophilic substitution is most likely to occur at positions 6 and 4, which benefit from the synergistic activating effects of multiple substituents.

Reaction Considerations:

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally problematic with substrates containing an amine functionality. The basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This converts the -NH₂ group into a strongly deactivating, meta-directing group, which shuts down the desired reaction. byjus.com To perform a Friedel-Crafts reaction, the amine must first be protected, for example, by converting it to an amide. The resulting N-acyl group is moderately deactivating but ortho, para-directing. byjus.com

Nitration/Sulfonation: Reactions under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄) will protonate the amine group to form -NH₃⁺. This ammonium group is a powerful deactivating, meta-director. In this case, substitution would be directed to position 3 (meta to the ammonium group and ortho to a methyl group).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Conditions | Directing Group Nature | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ (Neutral) | -NH₂ (activating, o,p) | 6-Bromo and/or 4-Bromo derivatives |

| Nitration | HNO₃ / H₂SO₄ (Strongly Acidic) | -NH₃⁺ (deactivating, m) | 3-Nitro derivative |

| Acylation | RCOCl / AlCl₃ (after N-protection) | -NHCOR (deactivating, o,p) | Substitution at position 6 and/or 4 |

Applications of S 1 2,5 Dimethylphenyl Pentan 1 Amine in Asymmetric Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine serves as a versatile chiral building block, providing a readily available source of chirality for the synthesis of more complex molecules. The presence of the primary amine group allows for a wide range of chemical modifications, enabling its incorporation into larger molecular frameworks. The 2,5-dimethylphenyl substituent provides a significant steric influence, which can be exploited to direct the stereochemical outcome of subsequent reactions.

While specific examples of its direct incorporation into complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the fundamental principles of asymmetric synthesis suggest its potential in various synthetic strategies. Chiral amines are crucial intermediates in the synthesis of many biologically active compounds, and the structural motifs present in this compound make it an attractive starting material for the construction of chiral alkaloids, amino alcohols, and other nitrogen-containing compounds.

Development as a Chiral Ligand in Transition Metal Catalysis for Asymmetric Transformations

The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The amine functionality in this compound makes it an excellent precursor for the synthesis of novel chiral ligands for transition metal catalysis.

These ligands can be synthesized by reacting the primary amine with various electrophiles to introduce coordinating groups such as phosphines, oxazolines, or other nitrogen-containing heterocycles. The resulting ligands can then be complexed with transition metals like palladium, rhodium, iridium, or copper to generate catalysts for a wide array of asymmetric transformations. These transformations include, but are not limited to, asymmetric hydrogenation, allylic alkylation, and various cross-coupling reactions. The steric bulk of the 2,5-dimethylphenyl group and the chirality of the pentyl chain are expected to create a well-defined chiral pocket around the metal center, thereby inducing high levels of enantioselectivity in the catalyzed reactions.

Table 1: Potential Asymmetric Transformations Utilizing Ligands Derived from this compound

| Asymmetric Transformation | Potential Metal Catalyst | Expected Outcome |

|---|---|---|

| Hydrogenation of Prochiral Olefins | Rhodium, Iridium | Enantiomerically enriched alkanes |

| Allylic Alkylation | Palladium | Enantiomerically enriched allylic compounds |

| Heck Reaction | Palladium | Enantiomerically enriched substituted alkenes |

This table represents potential applications based on the known reactivity of similar chiral amine-derived ligands.

Precursor for Novel Chiral Catalyst Design

Beyond its use in forming ligands for metal-based catalysts, this compound can also serve as a precursor for the design of novel organocatalysts. Chiral primary amines and their derivatives are known to be effective organocatalysts for a variety of transformations, including Michael additions, aldol reactions, and Mannich reactions.

The amine can be derivatized to form more complex catalytic structures, such as chiral ureas, thioureas, or squaramides. These catalysts operate through the formation of transient chiral intermediates, such as iminium ions or enamines, which then react with nucleophiles or electrophiles in a stereocontrolled manner. The steric and electronic properties of the 2,5-dimethylphenyl group would play a crucial role in defining the catalyst's activity and selectivity.

Utility in Asymmetric Inductions and Stereoselective Transformations

This compound can be employed as a chiral auxiliary to induce asymmetry in stereoselective transformations. In this approach, the chiral amine is temporarily attached to an achiral substrate, and its inherent chirality directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the chiral auxiliary can be cleaved and recovered, having served its purpose of transferring its stereochemical information.

For instance, the amine could be condensed with a ketone or aldehyde to form a chiral imine. The subsequent addition of a nucleophile to the C=N bond would be directed by the bulky 2,5-dimethylphenyl group, leading to the preferential formation of one diastereomer. Hydrolysis of the resulting amine would then yield the chiral product and recover the starting chiral amine.

Table 2: Potential Stereoselective Transformations Using this compound as a Chiral Auxiliary

| Reaction Type | Substrate | Expected Stereoselective Outcome |

|---|---|---|

| Nucleophilic Addition to Imines | Aldehydes/Ketones | Diastereoselective formation of new C-C or C-Nu bonds |

| Asymmetric Alkylation | Carbonyl Compounds | Diastereoselective α-alkylation |

This table illustrates potential applications based on the established principles of using chiral amines as auxiliaries.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In the ¹H NMR spectrum, the number of signals, their chemical shifts (ppm), and their splitting patterns (multiplicity) reveal the connectivity of protons in the molecule. docbrown.info The integration of these signals corresponds to the ratio of protons in different environments. docbrown.info For instance, the protons of the two methyl groups on the phenyl ring would appear as distinct singlets, while the protons of the pentyl chain would exhibit more complex splitting patterns due to coupling with neighboring protons. The chiral center at the benzylic position introduces diastereotopicity, potentially leading to more complex spectra for the adjacent methylene (B1212753) protons.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for confirming the regioselectivity and stereochemistry.

Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the tracing of the pentyl chain and its connection to the chiral center.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is instrumental in confirming the connection between the pentylamino group and the 2,5-dimethylphenyl ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. researchgate.net For this compound, NOESY can help to determine the relative stereochemistry and preferred conformations by observing correlations between protons on the stereocenter and those on the aromatic ring and the pentyl chain.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments distinguish between CH, CH₂, and CH₃ groups, which simplifies the analysis of the aliphatic and aromatic regions of the ¹³C NMR spectrum.

A representative, though generalized, set of expected NMR data is presented below. Actual chemical shifts can vary based on the solvent and other experimental conditions. docbrown.infodocbrown.info

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | DEPT | COSY Correlations | HMBC Correlations |

| Aromatic CH | ~7.0-7.2 | ~125-135 | CH | With other aromatic CH | With benzylic CH, aromatic methyl C |

| Benzylic CH | ~4.0 | ~50-60 | CH | With NH₂, adjacent CH₂ | With aromatic C, pentyl C |

| NH₂ | Variable | - | - | With benzylic CH | - |

| Pentyl CH₂ | ~1.2-1.8 | ~20-40 | CH₂ | With adjacent CH₂/CH₃ | With other pentyl C, benzylic C |

| Aromatic CH₃ | ~2.3 | ~20-25 | CH₃ | - | With aromatic C |

| Terminal CH₃ | ~0.9 | ~14 | CH₃ | With adjacent CH₂ | With other pentyl C |

Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₁₃H₂₁N), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. arkat-usa.org

Electron ionization (EI) is a common ionization method that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Benzylic cleavage: Loss of the butyl group (C₄H₉) to form a stable benzylic iminium ion, which would be a prominent peak in the spectrum.

Loss of the amino group: Cleavage of the C-N bond.

Fragmentation of the pentyl chain: Cleavage at various points along the alkyl chain.

Rearrangement reactions: Such as the McLafferty rearrangement, if applicable.

The analysis of complex reaction mixtures by hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of components before their individual mass spectra are recorded, aiding in the identification of byproducts and impurities. nih.gov

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 191.1674 | Molecular Ion |

| [M-C₄H₉]⁺ | 134.0964 | Loss of butyl radical via benzylic cleavage |

| [C₈H₉]⁺ | 105.0704 | 2,5-Dimethylphenyl cation |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules and for providing detailed information about their solid-state structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

To perform X-ray crystallography, a suitable single crystal of a salt of this compound, often with a chiral acid, is required. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the three-dimensional arrangement of atoms in the crystal lattice can be determined. researchgate.net

This technique would definitively confirm the (S)-configuration at the chiral center by determining the spatial arrangement of the four groups (2,5-dimethylphenyl, pentyl, amino, and hydrogen) attached to it. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal, highlighting any intermolecular hydrogen bonds involving the amino group and other potential non-covalent interactions that stabilize the crystal structure. mdpi.com

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Describe the conformation of the molecule, particularly the orientation of the phenyl ring relative to the pentyl chain. |

| Hydrogen Bonding | Identification of intermolecular hydrogen bonds, including donor-acceptor distances and angles. |

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

FT-IR Spectroscopy measures the absorption of infrared radiation at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of the functional groups in the molecule. For this compound, characteristic absorption bands would be observed for:

N-H stretching: Typically in the region of 3300-3500 cm⁻¹, often appearing as one or two bands for a primary amine. The position and shape of these bands can indicate the extent of hydrogen bonding. nist.gov

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

N-H bending: Around 1590-1650 cm⁻¹.

C-N stretching: In the range of 1000-1200 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Thus, the C-C backbone of the pentyl chain and the symmetric breathing mode of the aromatic ring would be expected to show strong Raman signals.

By comparing the experimental vibrational spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), a more detailed understanding of the conformational preferences and intermolecular interactions of this compound can be achieved. nih.gov

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) ** | Typical Raman Shift (cm⁻¹) ** |

| N-H Stretch | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| N-H Bend | 1590-1650 | Weak |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch | 1000-1200 | Medium |

Computational and Theoretical Investigations of S 1 2,5 Dimethylphenyl Pentan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics (e.g., HOMO-LUMO energy gap)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules. arxiv.orgcoe.edu DFT methods calculate the total energy of a system based on its electron density, providing a wide range of chemical properties. nih.gov For (S)-1-(2,5-Dimethylphenyl)pentan-1-amine, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

A key aspect of DFT studies is the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. libretexts.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity, as less energy is required for electronic excitation. researchgate.net

DFT calculations, often using hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p), can provide reliable predictions of these energetic properties. researchgate.net For instance, a hypothetical DFT study on this compound would yield specific energy values for its frontier orbitals.

Illustrative Data Table: Calculated DFT Properties for this compound

| Property | Value (Hartree) | Value (eV) |

| Total Energy | -561.12345 | -15270.25 |

| HOMO Energy | -0.21567 | -5.87 |

| LUMO Energy | 0.04567 | 1.24 |

| HOMO-LUMO Gap | 0.26134 | 7.11 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org According to FMO theory, the most significant interactions occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). libretexts.orgwikipedia.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to the presence of its lone pair of electrons. This makes the amine group the primary site for nucleophilic attack. The LUMO, conversely, is likely distributed across the antibonding orbitals of the aromatic ring and the C-N bond.

Illustrative Data Table: FMO-Based Reactivity Indices

| Parameter | Description | Predicted Site of Reactivity |

| HOMO Lobe | Region of highest electron density in the HOMO | Nitrogen atom of the amine group (nucleophilic center) |

| LUMO Lobe | Region of lowest unoccupied electron density | Aromatic ring and the carbon atom of the C-N bond (electrophilic center) |

This table is a qualitative prediction based on the general principles of FMO theory applied to the structure of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This analysis provides quantitative insights into intramolecular interactions, such as hyperconjugation, and charge distribution within the molecule.

NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For this compound, significant interactions would be expected between the lone pair orbital of the nitrogen atom (nN) and the antibonding orbitals (σ) of adjacent C-C and C-H bonds. These n → σ interactions contribute to the stabilization of the molecule.

Furthermore, NBO analysis provides natural population analysis (NPA), which assigns partial charges to each atom. This information is crucial for understanding the molecule's electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data Table: NBO Analysis of this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(N) | σ(C-H) | 2.5 |

| n(N) | σ(C-C) | 1.8 |

| σ(C-H) | σ*(C-N) | 0.9 |

This table contains hypothetical data to illustrate the typical output of an NBO analysis. The values represent the energetic stabilization resulting from electron delocalization between the specified orbitals.

Conformation and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are governed by a combination of steric and stereoelectronic effects. Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's geometry, influencing its stability and reactivity. wikipedia.org

The rotation around the C-N bond and the C-C bonds of the pentyl chain leads to various conformers with different energies. Computational studies can map the potential energy surface to identify the most stable conformers. The stability of these conformers is influenced by stereoelectronic interactions, such as hyperconjugation between the nitrogen lone pair and antibonding orbitals of neighboring bonds. wikipedia.org For instance, an anti-periplanar arrangement of the nitrogen lone pair with respect to a vicinal C-H or C-C bond is generally favored due to a stabilizing σ → n* or n → σ* interaction.

These conformational preferences are not merely structural features; they can significantly impact the molecule's reactivity. The accessibility of the nitrogen lone pair for reactions, for example, is directly dependent on the rotational conformation around the C-N bond.

Theoretical Studies on Stereoselective Reaction Mechanisms involving this compound or its derivatives

This compound is a chiral molecule, and its derivatives are of interest as potential catalysts or intermediates in stereoselective synthesis. Theoretical studies are invaluable for elucidating the mechanisms of such reactions and understanding the origins of enantioselectivity. researchgate.net

For example, if this amine were used as a chiral ligand in a metal-catalyzed reaction or as a chiral auxiliary, computational modeling could be used to investigate the transition states of the reaction pathways leading to different stereoisomeric products. By calculating the energies of these transition states, one can predict which stereoisomer will be formed preferentially.

A hypothetical study might involve the reaction of a derivative of this compound with a prochiral substrate. DFT calculations could be used to model the diastereomeric transition states. The energy difference between these transition states would determine the enantiomeric excess (ee) of the product. Such studies can reveal that the stereochemical outcome is often dictated by a subtle interplay of steric hindrance and stabilizing stereoelectronic interactions within the transition state structure. beilstein-journals.org

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The pursuit of green chemistry principles is reshaping synthetic organic chemistry. nih.gov For (S)-1-(2,5-Dimethylphenyl)pentan-1-amine, future research will prioritize the development of synthetic methods that are not only efficient in yield but also in atom economy, minimizing waste and environmental impact. nih.govskpharmteco.com Classical routes like the Gabriel synthesis or certain reductive alkylations often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. rsc.org

A primary focus will be on catalytic methods. whiterose.ac.uk Asymmetric hydrogenation of the corresponding imine and direct reductive amination of 2,5-dimethylphenyl pentyl ketone are highly attractive routes due to their high atom economy, often producing only water as a byproduct. acs.orgjocpr.com The development of novel, highly active, and selective catalysts, including those based on non-precious metals, will be a key research avenue.

Biocatalysis offers a particularly promising and sustainable alternative. nih.govmdpi.com The use of enzymes such as ω-transaminases (ATAs) can facilitate the asymmetric synthesis of chiral amines from prochiral ketones with exceptional enantioselectivity under mild, aqueous conditions. rsc.orgnih.govsemanticscholar.org Research into engineering more robust transaminases with a broader substrate scope and tolerance for industrial conditions is ongoing. nih.govnih.gov Similarly, amine dehydrogenases (AmDHs), which use ammonia (B1221849) as the amine source, represent another powerful biocatalytic tool for this transformation. nih.govdovepress.com

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Key Advantages | Research Focus | Atom Economy Potential |

|---|---|---|---|

| Asymmetric Catalytic Hydrogenation | High efficiency, excellent enantioselectivity. acs.org | Development of novel non-precious metal catalysts. | Excellent |

| Biocatalytic Transamination (ω-TAs) | High stereoselectivity, mild aqueous conditions, sustainable. rsc.orgnih.gov | Enzyme engineering for improved stability and substrate scope. nih.govnih.gov | Good to Excellent (depends on amine donor). |

| Biocatalytic Reductive Amination (AmDHs) | Uses ammonia directly, high selectivity. dovepress.com | Protein engineering to enhance activity towards bulky ketones. nih.gov | Excellent |

| Catalytic 'Hydrogen Borrowing' | Uses alcohols as starting materials, reduces reliance on organohalides. rsc.org | Catalyst design for broader applicability and efficiency. | Very Good |

Exploration of New Catalytic Applications Beyond Traditional Asymmetric Synthesis

While this compound is a target for synthesis, its chiral nature suggests it could also function as a valuable component in other catalytic systems. Future research should explore its potential as a chiral ligand for transition metal catalysis or as a chiral organocatalyst itself. Chiral amines are foundational to many asymmetric transformations, acting as bases or forming key intermediates. sigmaaldrich.com

Derivatives of the target amine could be synthesized to create novel phosphoramidites, N-heterocyclic carbenes (NHCs), or other ligand classes. These new ligands could then be screened in a variety of asymmetric reactions, such as conjugate additions, allylic substitutions, or hydrogenations, potentially offering unique reactivity or selectivity profiles not achievable with existing catalysts. acs.org The specific steric and electronic properties conferred by the 2,5-dimethylphenyl group could lead to catalysts with novel applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a major trend in the chemical industry, driven by benefits in safety, efficiency, and scalability. nih.gov The synthesis of this compound is well-suited for adaptation to flow chemistry platforms. rsc.org For instance, catalytic hydrogenations or biocatalytic reactions using immobilized enzymes in packed-bed reactors (PBRs) can be run continuously, allowing for higher throughput and easier product isolation. whiterose.ac.uknih.govacs.org Flow chemistry can also enable the use of reaction conditions that are unsafe in large-scale batch reactors, such as high pressures or temperatures, leading to significantly enhanced reaction rates. nih.gov

Furthermore, integrating flow synthesis with automated platforms can accelerate process development and optimization. nih.govdrugdiscoverytrends.com Automated systems can perform numerous experiments under varying conditions (temperature, pressure, flow rate, catalyst loading) to quickly identify the optimal parameters for synthesis. imperial.ac.uk These platforms can also be combined with in-line analysis and purification, creating a seamless and highly efficient manufacturing process from starting materials to the final, purified product. nih.govastellas.com

Table 2: Hypothetical Parameters for Flow Synthesis of this compound via Biocatalysis

| Parameter | Description | Potential Advantage |

|---|---|---|

| Reactor Type | Packed-bed reactor (PBR) with immobilized ω-Transaminase. | High catalyst stability, reusability, and simplified product separation. nih.gov |

| Substrates | 2,5-Dimethylphenyl pentyl ketone and an amine donor (e.g., isopropylamine). acs.org | Readily available starting materials. |

| Solvent | Organic solvent like MTBE or a biphasic system. acs.org | Improved substrate solubility and can suppress unwanted side reactions. acs.org |

| Temperature | Optimized for enzyme stability and activity (e.g., 40-50 °C). acs.org | Increased reaction rate compared to room temperature. acs.org |

| Residence Time | Controlled by flow rate to achieve high conversion (e.g., 30-60 min). whiterose.ac.uk | Significantly shorter reaction times than batch processing. |

Advanced Computational Modeling for Precise Structure-Reactivity Relationship Prediction

Computational chemistry is an increasingly powerful tool for accelerating catalyst design and predicting reaction outcomes. nih.gov For this compound, advanced computational modeling can provide deep insights into its synthesis and potential applications. Methods like Density Functional Theory (DFT) can be used to model the transition states of its synthetic routes, helping to rationalize and predict enantioselectivity. nih.govurv.cat By understanding the non-covalent interactions in the catalyst-substrate complex, researchers can rationally design more effective catalysts. acs.org

Beyond synthesis, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activities or physical properties of derivatives of the target amine. nih.govresearchgate.net By developing models that incorporate chirality descriptors, it becomes possible to screen virtual libraries of derivatives and prioritize the synthesis of compounds with the highest probability of desired properties. nih.govmdpi.com This in-silico approach drastically reduces the time and resources required for experimental screening. nih.gov

Table 3: Application of Computational Tools in Research

| Computational Method | Specific Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states in asymmetric hydrogenation or biocatalytic reactions. urv.catrsc.org | Prediction of enantiomeric excess (% ee) and rationalization of stereochemical outcomes. nih.gov |

| Molecular Docking | Simulating the binding of the prochiral ketone substrate into an enzyme's active site (e.g., transaminase). nih.govmdpi.com | Identification of key amino acid residues to target for protein engineering to improve activity. dovepress.com |

| Quantitative Structure-Activity Relationship (QSAR) | Building models correlating structural features of derivatives with a specific activity. nih.govnih.gov | In-silico screening of virtual compounds to guide synthetic efforts toward more potent molecules. |

| Machine Learning (ML) | Predicting reaction outcomes (yield, selectivity) based on large datasets of reactions. nih.govrsc.org | Accelerated discovery of optimal reaction conditions and novel catalysts. |

Discovery of Undiscovered Chemical Transformations and Derivatizations

Exploring novel chemical transformations and creating a diverse library of derivatives are crucial for discovering new applications. Future research on this compound should focus on expanding its chemical space. The primary amine functionality is a versatile handle for a wide range of reactions.

Derivatization is a key strategy. acs.org This can include the formation of amides, sulfonamides, ureas, or carbamates, each introducing different physicochemical properties. Such derivatizations are standard in medicinal chemistry for modulating properties like solubility, stability, and biological target engagement. More complex transformations could involve using the amine to direct C-H activation on the aromatic ring or alkyl chain, allowing for late-stage functionalization at previously inaccessible positions. Additionally, the amine can be used as a key building block in the synthesis of more complex heterocyclic structures or α-tertiary amines. thieme-connect.com The use of chiral derivatizing agents can also be employed for analytical purposes, facilitating the separation and quantification of enantiomers via chromatography or NMR. researchgate.netnih.govnih.gov

Table 4: Potential Derivatization Reactions

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Bioisosteric replacement, modulation of properties. nih.gov |

| Sulfonylation | Tosyl Chloride | Sulfonamide | Introduction of hydrogen bond acceptors, altering electronics. |

| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine | Building molecular complexity, ligand synthesis. sigmaaldrich.com |

| Carbamate Formation | Boc Anhydride (B1165640) | Boc-protected Amine | Protecting group for multi-step synthesis. sigmaaldrich.com |

| Urea Formation | Isocyanate | Urea | Hydrogen bond donor/acceptor motifs for molecular recognition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.